Cas no 2227640-58-4 ((S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol)

(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol
- (1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-ol
- 2227640-58-4
- EN300-1993107
-
- インチ: 1S/C8H10ClNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4,6,11H,1-2H3/t6-/m0/s1
- InChIKey: RHXBBKBHWLKUGY-LURJTMIESA-N
- ほほえんだ: ClC1=C(C)C=C(C=N1)[C@H](C)O
計算された属性
- せいみつぶんしりょう: 171.0450916g/mol
- どういたいしつりょう: 171.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 33.1Ų
(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1993107-5.0g |
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-ol |
2227640-58-4 | 5g |
$4226.0 | 2023-06-03 | ||
Enamine | EN300-1993107-0.05g |
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-ol |
2227640-58-4 | 0.05g |
$1224.0 | 2023-06-03 | ||
Enamine | EN300-1993107-10.0g |
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-ol |
2227640-58-4 | 10g |
$6266.0 | 2023-06-03 | ||
Enamine | EN300-1993107-0.25g |
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-ol |
2227640-58-4 | 0.25g |
$1341.0 | 2023-06-03 | ||
Enamine | EN300-1993107-2.5g |
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-ol |
2227640-58-4 | 2.5g |
$2856.0 | 2023-06-03 | ||
Enamine | EN300-1993107-0.1g |
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-ol |
2227640-58-4 | 0.1g |
$1283.0 | 2023-06-03 | ||
Enamine | EN300-1993107-0.5g |
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-ol |
2227640-58-4 | 0.5g |
$1399.0 | 2023-06-03 | ||
Enamine | EN300-1993107-1.0g |
(1S)-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-ol |
2227640-58-4 | 1g |
$1458.0 | 2023-06-03 |
(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-olに関する追加情報
Research Brief on (S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol (CAS: 2227640-58-4): Recent Advances and Applications
The compound (S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol (CAS: 2227640-58-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol derivative, characterized by its pyridine core and chloro-methyl substituents, serves as a key intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential in the development of novel therapeutics, particularly in targeting neurological disorders and infectious diseases. The stereospecificity of this compound, attributed to the (S)-configuration, is critical for its biological activity and pharmacokinetic properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of (S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol as a precursor for the synthesis of selective kinase inhibitors. The study demonstrated that derivatives of this compound exhibited high affinity for tyrosine kinase receptors, which are implicated in cancer progression. The researchers employed a combination of molecular docking and in vitro assays to validate the compound's efficacy, reporting a 70% inhibition rate at nanomolar concentrations. These findings underscore the compound's potential in oncology drug development.
Another notable application of (S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol was reported in a 2024 ACS Chemical Neuroscience article, where it was utilized as a building block for the synthesis of neuroprotective agents. The study focused on its incorporation into small molecules designed to modulate glutamate receptors, which play a pivotal role in neurodegenerative diseases such as Alzheimer's and Parkinson's. The results indicated that the compound's chiral center significantly influenced the binding affinity and selectivity of the resulting molecules, with the (S)-enantiomer showing superior activity compared to its (R)-counterpart.
From a synthetic chemistry perspective, advancements in the asymmetric synthesis of (S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol have been achieved through biocatalytic methods. A 2023 Nature Catalysis paper described the use of engineered alcohol dehydrogenases to produce the compound with >99% enantiomeric excess (ee) and high yield. This green chemistry approach not only improves the scalability of production but also aligns with the pharmaceutical industry's growing emphasis on sustainable practices.
In conclusion, (S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol (CAS: 2227640-58-4) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its applications span from kinase inhibitors to neuroprotective agents, driven by its unique stereochemistry and functional group compatibility. Future research is expected to further explore its potential in other therapeutic areas, such as anti-inflammatory and antiviral drug development. The integration of biocatalytic synthesis methods also promises to enhance its accessibility for large-scale applications.
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